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Compound of Interest

1-(Pyridin-2-
Compound Name:
yl)cyclopropanecarboxylic acid

Cat. No. B188316

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of 1-(Pyridin-2-yl)cyclopropanecarboxylic
acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to
the limited availability of specific experimental data in publicly accessible literature, this guide
combines general spectroscopic principles with data for structurally related compounds to
provide a predicted spectral analysis. It also outlines a plausible synthetic methodology based
on established chemical transformations. This guide is intended to serve as a foundational
resource for researchers working with this and similar molecular scaffolds.

Compound Identification
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IUPAC Name

1-(Pyridin-2-yl)cyclopropanecarboxylic acid

CAS Number

162960-26-1[1]

Molecular Formula

CoHsNO2[1]

Molecular Weight

163.17 g/mol [1]

Canonical SMILES

C1CC1(C(=0)0)C2=CC=CC=N2

InChl Key

DHOWKIWZOCQDDV-UHFFFAQOYSA-N

Predicted Spectral Data

While specific experimental spectra for 1-(Pyridin-2-yl)cyclopropanecarboxylic acid are not

readily available in the reviewed literature, the expected spectral characteristics can be

predicted based on the analysis of its functional groups and structural analogs.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the

pyridine ring and the cyclopropane ring.

Predicted Chemical Shift (9,
ppm)

Multiplicity

Assignment

H6' (proton on the pyridine ring

~8.5 Doublet of doublets )

adjacent to N)

] H4' (proton on the pyridine

~7.7 Triplet of doublets )

ring)

H3' (proton on the pyridine
~7.2 Doublet ) P Py

ring)

H5' (proton on the pyridine
~7.1 Triplet ) P Py

ring)
1.5-1.8 Multiplet Cyclopropane CHz2 protons
>10 Broad singlet Carboxylic acid OH proton
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3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule.

Predicted Chemical Shift (5, ppm)

Assignment

~175-180 Carboxylic acid C=0

~158-162 C2' (pyridine ring, attached to cyclopropane)
~149 C6' (pyridine ring)

~137 C4' (pyridine ring)

~122 C5' (pyridine ring)

~120 C3' (pyridine ring)

~30-35 Quaternary cyclopropane C

~15-20 Cyclopropane CH:2

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and

the aromatic pyridine ring.

Predicted Wavenumber
(cm™)

Functional Group Vibrational Mode

2500-3300 (broad)

Stretching (carboxylic acid)

~1700 C=0 Stretching (carboxylic acid)
~1590, 1570, 1470, 1430 C=C, C=N Ring stretching (pyridine)
~1200-1300 C-O Stretching (carboxylic acid)
-900.950 OH Bending (out-of-plane,

carboxylic acid dimer)

Mass Spectrometry (MS) (Predicted)
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In a mass spectrum, the molecular ion peak and characteristic fragmentation patterns would be

expected.
m/z Interpretation
163 [M]*, Molecular ion
118 [M - COOH]™, Loss of the carboxylic acid group
78 Pyridine fragment

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to 1-(Pyridin-2-yl)cyclopropanecarboxylic acid involves the
cyclopropanation of a suitable pyridine-substituted precursor, followed by hydrolysis. The
following is a generalized protocol.

Synthesis Workflow

2-Vinylpyridine Reaction with Ethyl Diazoacetate ’Ethyl 1-(Pyridin-2-yl)cyclopropanecarboxylate}—> Alkaline Hydrolysis 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid

Click to download full resolution via product page

Caption: Proposed synthesis of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid.

General Experimental Procedure

» Cyclopropanation: 2-Vinylpyridine is reacted with ethyl diazoacetate in the presence of a
suitable catalyst (e.g., a rhodium(ll) or copper(l) complex) in an inert solvent such as
dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or
gently heated to facilitate the cyclopropanation reaction, affording ethyl 1-(pyridin-2-
yl)cyclopropanecarboxylate.

 Purification of Ester: The crude ester is purified using column chromatography on silica gel,
eluting with a mixture of ethyl acetate and hexanes.
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Hydrolysis: The purified ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate is then subjected to
alkaline hydrolysis. This is typically achieved by refluxing with an aqueous solution of a base,
such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol or methanol.

Work-up and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and
the organic solvent is removed under reduced pressure. The agueous solution is then
acidified to a pH of approximately 4-5 with an acid like hydrochloric acid, leading to the
precipitation of the carboxylic acid. The solid product is collected by filtration, washed with
cold water, and dried under vacuum to yield 1-(pyridin-2-yl)cyclopropanecarboxylic acid.

Spectroscopic Analysis Protocol

NMR Spectroscopy: *H and 3C NMR spectra would be recorded on a 400 or 500 MHz
spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as
chloroform-d (CDCls) or dimethyl sulfoxide-de (DMSO-ds), with tetramethylsilane (TMS) as
an internal standard.

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared
(FTIR) spectrometer. The sample could be analyzed as a KBr pellet or as a thin film.

Mass Spectrometry: Mass spectral data would be acquired using an electrospray ionization
(ESI) or electron impact (El) mass spectrometer to determine the molecular weight and
fragmentation pattern of the compound.

Logical Relationship of Spectroscopic Data

1-(Pyridin-2-yl)cyclopropanecarboxylic Acid

Provides proton environment /Confirms carbon framework \ldentifies key functional groups

IR MS
1H NMR 13C NMR . .
L (Functional Groups: (Molecular Weight &
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Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

1-(Pyridin-2-yl)cyclopropanecarboxylic acid is a valuable scaffold for further chemical
exploration. While detailed experimental data is sparse in the available literature, this guide
provides a robust predicted spectroscopic profile and a viable synthetic strategy. Researchers
are encouraged to use this information as a starting point for their own experimental work, with
the understanding that empirical data will be necessary to confirm these predictions. The
methodologies and logical workflows presented here offer a comprehensive framework for the
synthesis and characterization of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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